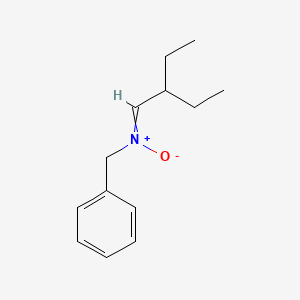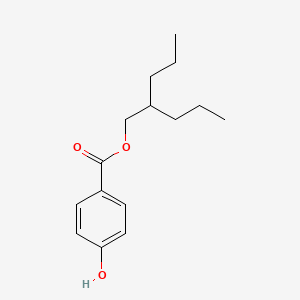
2-Propylpentyl 4-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propylpentyl 4-hydroxybenzoate is an ester derivative of 4-hydroxybenzoic acid. This compound is part of the paraben family, which is widely used in various industries, particularly in cosmetics and pharmaceuticals, due to its preservative properties. The structure of this compound consists of a 4-hydroxybenzoic acid moiety esterified with a 2-propylpentyl alcohol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylpentyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-propylpentanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4-Hydroxybenzoic acid+2-PropylpentanolH2SO42-Propylpentyl 4-hydroxybenzoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propylpentyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Esterification: As described in the preparation methods.
Hydrolysis: The ester bond can be hydrolyzed back to 4-hydroxybenzoic acid and 2-propylpentanol in the presence of a strong acid or base.
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form quinones under specific conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 4-Hydroxybenzoic acid and 2-propylpentanol.
Oxidation: Quinones and other oxidized derivatives of 4-hydroxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Propylpentyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its antimicrobial properties and potential use as a preservative in biological samples.
Medicine: Explored for its potential use in drug formulations due to its preservative properties.
Industry: Widely used in cosmetics and personal care products as a preservative to extend shelf life and prevent microbial growth.
Wirkmechanismus
The primary mechanism of action of 2-Propylpentyl 4-hydroxybenzoate is its ability to inhibit microbial growth. This is achieved by disrupting the cell membrane of bacteria and fungi, leading to leakage of intracellular contents and eventual cell death. The compound may also interfere with DNA and RNA synthesis, further inhibiting microbial proliferation.
Vergleich Mit ähnlichen Verbindungen
2-Propylpentyl 4-hydroxybenzoate is similar to other parabens, such as methylparaben, ethylparaben, propylparaben, and butylparaben. These compounds share a common 4-hydroxybenzoic acid backbone but differ in the length and structure of the esterifying alcohol group. The uniqueness of this compound lies in its specific ester group, which may confer different solubility and antimicrobial properties compared to other parabens.
List of Similar Compounds
- Methyl 4-hydroxybenzoate (Methylparaben)
- Ethyl 4-hydroxybenzoate (Ethylparaben)
- Propyl 4-hydroxybenzoate (Propylparaben)
- Butyl 4-hydroxybenzoate (Butylparaben)
Eigenschaften
CAS-Nummer |
817210-89-2 |
|---|---|
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
2-propylpentyl 4-hydroxybenzoate |
InChI |
InChI=1S/C15H22O3/c1-3-5-12(6-4-2)11-18-15(17)13-7-9-14(16)10-8-13/h7-10,12,16H,3-6,11H2,1-2H3 |
InChI-Schlüssel |
CNQMDFDSXNSSMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)COC(=O)C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


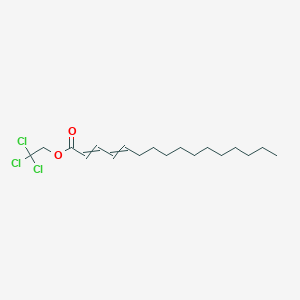
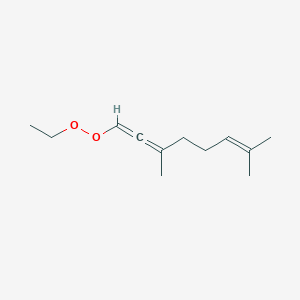

![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)

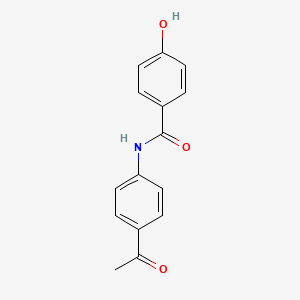
![diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane](/img/structure/B14220916.png)
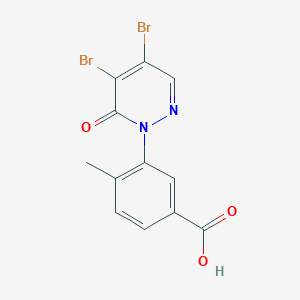
![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)
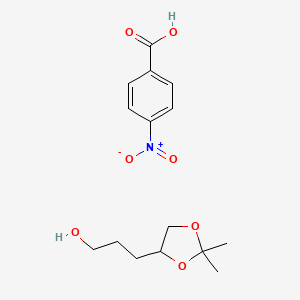
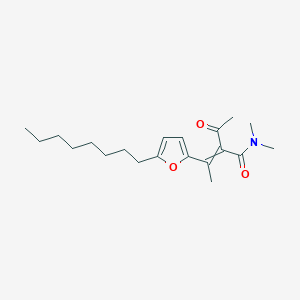
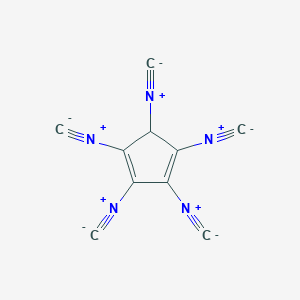
![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
